Unsubstituted IAA lacks the lipophilicity needed for certain membrane permeability and tissue distribution studies. This 4,6-dimethyl analog provides a defined logP 2.41-approximately 10× more lipophilic than IAA.
- **SAR probe:** Investigate how dual methyl substitutions modulate auxin signaling vs. 4-Cl-IAA or 4-Me-IAA.
- **Physicochemical tool:** Enhanced hydrophobic character for transmembrane transport or intracellular accumulation assays.
- **Synthetic building block:** Acetic acid handle for conjugation (95% min purity; additional purification may be required for multi-step synthesis).
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
CAS No.88611-91-0
Cat. No.B15371356
⚠ Attention: For research use only. Not for human or veterinary use.
2-(4,6-Dimethyl-1H-indol-3-yl)acetic acid (CAS 88611-91-0), also designated as 1H-Indole-3-acetic acid, 4,6-dimethyl-, is a synthetic derivative of the indole-3-acetic acid (IAA) class, the principal native auxin in higher plants [1]. The compound bears methyl substituents at positions 4 and 6 of the indole core and an acetic acid side chain at position 3, with a molecular formula of C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . The 4,6-dimethyl substitution pattern is designed to modify the electronic and steric properties of the indole scaffold relative to unsubstituted IAA [2].
Defined 4,6-dimethyl indole-3-acetic acid (IAA) analog for structure-activity relationship (SAR) studies
Altered electronic and steric properties vs unsubstituted IAA, enabling lipophilicity and membrane-partitioning investigations
Supports auxin signaling and receptor-binding probe experiments; class-level SAR highlights 4-position substituent importance
[1] Thimann, K. V. (1958). Auxin Activity of Some Indole Derivatives. Plant Physiology, 33(5), 311–317. View Source
[2] Reinecke, D. M. (1999). 4-Chloroindole-3-acetic acid and plant growth. Plant Growth Regulation, 27(1), 3–13. View Source
Generic substitution among indole-3-acetic acid (IAA) derivatives is invalid because the identity, position, and number of ring substituents dictate critical physicochemical and biological properties. Unsubstituted IAA exhibits distinct lipophilicity (logP ~1.4) compared to the 4,6-dimethyl analog (logP ~2.41) [1], directly affecting membrane permeability and tissue distribution. Furthermore, structure-activity studies on 4-substituted IAA analogs have established that the size, lipophilicity, and electronic character of substituents at the 4-position are principal determinants of biological activity—4-chloro-IAA, for instance, demonstrates markedly different efficacy in pea pericarp elongation assays compared to 4-methyl-IAA or unsubstituted IAA [2]. Without direct comparative data for the 4,6-dimethyl substitution pattern, the class-level evidence below serves to caution against casual analog substitution in experimental or procurement contexts.
Substitution Pattern Alters Properties
The 4,6-dimethyl substitution significantly shifts lipophilicity relative to IAA; generic IAA or mono-substituted analogs may exhibit different membrane permeability and tissue distribution.
4-Position Substituent Governs Activity
Class-level SAR demonstrates that 4-substituent identity critically determines auxin-like bioactivity; 4,6-dimethyl-IAA cannot be assumed equivalent to 4-methyl, 4-chloro, or unsubstituted IAA without direct comparative data.
Purity Specification May Differ
The reported minimum purity of 95% for this compound is lower than typical research-grade IAA (≥98%). Sensitive assays or multi-step syntheses may require additional purification verification.
[2] Reinecke, D. M., et al. (1999). Molecular properties of 4-substituted indole-3-acetic acids affecting pea pericarp elongation. Plant Growth Regulation, 27(1), 39–48. View Source
2-(4,6-Dimethyl-1H-indol-3-yl)acetic Acid: Key Evidence for Differentiation
Lipophilicity Compared to Unsubstituted IAA
The 4,6-dimethyl substitution confers higher lipophilicity (logP 2.41) relative to the native plant hormone indole-3-acetic acid (IAA; logP ~1.4) [1]. This difference arises from the additional hydrophobic methyl groups on the indole core .
Lipophilicity vs IAAReported
ΔlogP ≈ +1.0 (approx. 10-fold increase in lipophilicity)
Supports altered membrane permeability and tissue distribution studies
Calculated logP (2.41); experimental value not available
ΔlogP ≈ +1.0 (approximately 10-fold increase in lipophilicity)
Conditions
Calculated property; experimental logP value for target compound not available in public literature
Why This Matters
Higher lipophilicity predicts altered membrane permeability and tissue distribution relative to IAA, directly impacting experimental design and expected in vivo or in planta exposure.
Structure-activity relationship (SAR) studies of 4-substituted IAA derivatives (4-X-IAA) demonstrate that substituent identity at the 4-position governs auxin activity in pea pericarp elongation assays [1]. 4-Chloro-IAA exhibited growth-promoting activity significantly exceeding that of 4-methyl-IAA and unsubstituted IAA [1]. This class-level SAR establishes that the 4-position substitution is a critical determinant of biological efficacy [1].
4-Substituent SARClass-level inference
4-Cl-IAA > 4-Me-IAA ≈ IAA in pea pericarp elongation; no direct data for 4,6-dimethyl-IAA
4-position substitution is a critical activity determinant; specific effect for this compound needs direct assay validation
In planta assay; magnitude and direction of dual-methyl effect unknown
No direct experimental data available for 4,6-dimethyl-IAA in this assay
Comparator Or Baseline
4-Cl-IAA > 4-Me-IAA ≈ IAA in promoting elongation [1]
Quantified Difference
Qualitative rank order; quantitative values not reported in abstract
Conditions
In planta pea pericarp elongation assay
Why This Matters
Extrapolation from class-level SAR indicates that the 4-methyl substitution in 2-(4,6-dimethyl-1H-indol-3-yl)acetic acid is expected to produce auxin activity distinct from unsubstituted IAA, though the magnitude and direction of the effect require direct empirical verification.
[1] Reinecke, D. M., et al. (1999). Molecular properties of 4-substituted indole-3-acetic acids affecting pea pericarp elongation. Plant Growth Regulation, 27(1), 39–48. View Source
ABP1 Binding Affinity Correlation
In vitro binding affinities of ring-alkylated IAA derivatives to auxin-binding protein 1 (ABP1) have been shown to correlate with their growth-stimulating activities [1]. Derivatives such as 4-chloro-, 2-methyl-, 4-methyl-, and 4-ethyl-IAA each displayed distinct binding profiles relative to IAA [1].
ABP1 Binding AffinityClass-level inference
Ring-alkylated IAA derivatives show distinct ABP1 binding profiles; no data for 4,6-dimethyl
Binding affinity likely modulated; direct assay validation required
In vitro ABP1 binding; quantitative Kd not available
Auxin-Binding Protein 1Receptor BindingSAR
Evidence Dimension
In vitro binding affinity to ABP1
Target Compound Data
No direct experimental data available for 4,6-dimethyl-IAA
Comparator Or Baseline
4-Cl-IAA, 2-Me-IAA, 4-Me-IAA, 4-Et-IAA each differ from IAA [1]
Quantified Difference
Quantitative Kd or IC50 values not available in retrieved metadata
Conditions
In vitro binding assay using ABP1
Why This Matters
Class-level evidence demonstrates that ring alkylation alters receptor binding, a primary determinant of biological activity; the 4,6-dimethyl pattern is predicted to yield a unique binding profile.
Auxin-Binding Protein 1Receptor BindingSAR
[1] Salopek, B., Dolusic, E., & Magnus, V. (2003). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. In Proceedings of the Sixth Congress of Croatian Biologists. View Source
Purity Specification vs. Standard IAA
The compound is commercially offered with a minimum purity specification of 95% by multiple vendors . This represents a baseline quality standard for research-grade material; however, no comparative purity advantage over other commercially available IAA derivatives is documented.
Target compound purity specification is ≥3% lower than typical IAA research-grade material
Conditions
Commercial vendor specification
Why This Matters
Procurement decisions should account for purity specifications; 95% purity may require additional purification for sensitive assays, whereas higher-purity IAA is readily available.
The compound is most appropriately utilized as a probe in SAR studies investigating how alkyl substitution patterns on the indole core modulate auxin activity. Class-level evidence establishes that 4-position substitution is a primary determinant of pea pericarp elongation efficacy and ABP1 binding affinity [1][2]. The 4,6-dimethyl substitution pattern represents a systematic extension of this SAR space, providing a defined structural variant for comparative analysis against unsubstituted IAA, 4-methyl-IAA, and 4-chloro-IAA [1]. Procurement of this compound is justified when the research objective requires exploring the combined effect of dual methyl substitutions on auxin signaling, receptor engagement, or downstream physiological responses in plant systems.
Lipophilicity Studies of IAA Analogs
With a calculated logP of 2.41, representing a ~10-fold increase in lipophilicity relative to IAA (logP ~1.4), this compound serves as a defined tool for investigating the relationship between indole ring lipophilicity and membrane permeability, tissue partitioning, or metabolic stability [1][2]. This property differentiation makes the compound suitable for experimental designs requiring an IAA scaffold with enhanced hydrophobic character, such as studies of transmembrane transport, intracellular accumulation, or lipophilic drug-like analog design [1].
Synthetic Intermediate and Scaffold
The compound may be employed as a synthetic building block for generating more complex indole-based molecules. The 4,6-dimethyl substitution pattern provides a structurally defined indole core with the acetic acid side chain serving as a functional handle for conjugation, amidation, or esterification reactions. However, procurement for this purpose should consider the 95% minimum purity specification; additional purification may be warranted prior to use in multi-step synthetic sequences where impurities could affect yield or product purity [1].
Auxin Bioactivity Screening
In screening campaigns evaluating a panel of IAA derivatives for auxin-like bioactivity, inclusion of the 4,6-dimethyl analog provides a data point for the dual-methyl substitution phenotype. Class-level SAR suggests that 4-methyl substitution alone may not substantially enhance activity relative to IAA [1]; the addition of the 6-methyl group may further modulate activity, making this compound a valuable comparator for establishing structure-activity trends. Users should note that the absence of published direct bioactivity data for this specific compound necessitates inclusion of appropriate positive (e.g., IAA, 4-Cl-IAA) and negative controls in any assay design.
Purity verification; compatibility with multi-step synthesis
Auxin Bioactivity Screening
Dual-methyl substitution phenotype
Inclusion of positive/negative controls; direct bioactivity data absent
[1] Reinecke, D. M., et al. (1999). Molecular properties of 4-substituted indole-3-acetic acids affecting pea pericarp elongation. Plant Growth Regulation, 27(1), 39–48. View Source
[2] Salopek, B., Dolusic, E., & Magnus, V. (2003). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. In Proceedings of the Sixth Congress of Croatian Biologists. View Source
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